molecular formula C5H12N2OS B13277609 N'-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide

N'-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide

Cat. No.: B13277609
M. Wt: 148.23 g/mol
InChI Key: NYHGFBASBWPUPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of ethanimidamide with isopropyl mercaptan in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biological pathways, leading to potential therapeutic effects .

Properties

Molecular Formula

C5H12N2OS

Molecular Weight

148.23 g/mol

IUPAC Name

N'-hydroxy-2-propan-2-ylsulfanylethanimidamide

InChI

InChI=1S/C5H12N2OS/c1-4(2)9-3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7)

InChI Key

NYHGFBASBWPUPF-UHFFFAOYSA-N

Isomeric SMILES

CC(C)SC/C(=N/O)/N

Canonical SMILES

CC(C)SCC(=NO)N

Origin of Product

United States

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